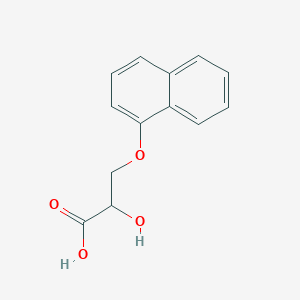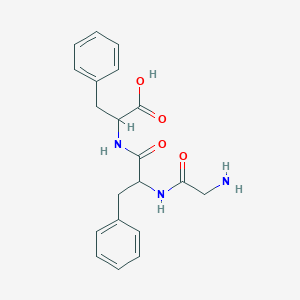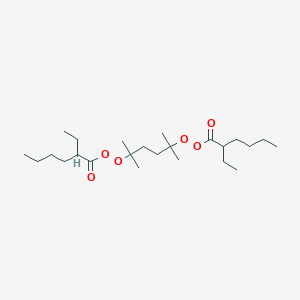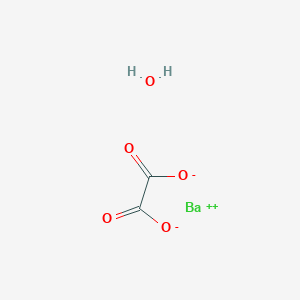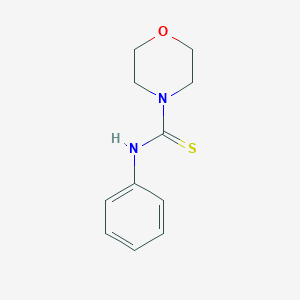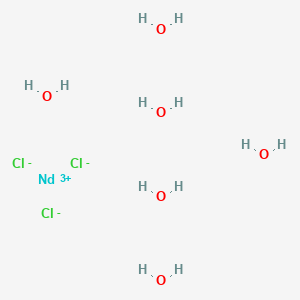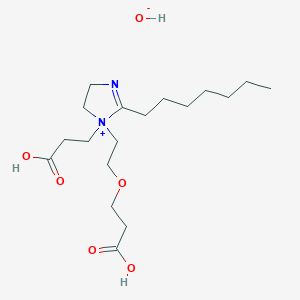
1-(2-(2-Carboxyethoxy)ethyl)-1-(2-carboxyethyl)-2-heptylimidazolin-2-ium hydroxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(2-Carboxyethoxy)ethyl)-1-(2-carboxyethyl)-2-heptylimidazolin-2-ium hydroxide, also known as HEHEHP-IM or simply HEHEIM, is a chemical compound used in scientific research. It is a cationic surfactant with a positively charged imidazolinium head group and two carboxylic acid groups. HEHEHP-IM is synthesized through a multistep process that involves the reaction of heptanal with ethyl acrylate, followed by a series of chemical transformations.
作用机制
The mechanism of action of 1-(2-(2-Carboxyethoxy)ethyl)-1-(2-carboxyethyl)-2-heptylimidazolin-2-ium hydroxide is not fully understood, but it is believed to be related to its cationic nature and its ability to form micelles in solution. 1-(2-(2-Carboxyethoxy)ethyl)-1-(2-carboxyethyl)-2-heptylimidazolin-2-ium hydroxide has a positively charged imidazolinium head group, which allows it to interact with negatively charged surfaces and particles. In addition, 1-(2-(2-Carboxyethoxy)ethyl)-1-(2-carboxyethyl)-2-heptylimidazolin-2-ium hydroxide can form micelles in solution, which can encapsulate nanoparticles and prevent them from agglomerating.
Biochemical and Physiological Effects:
1-(2-(2-Carboxyethoxy)ethyl)-1-(2-carboxyethyl)-2-heptylimidazolin-2-ium hydroxide has not been extensively studied for its biochemical and physiological effects. However, it is known to be toxic to aquatic organisms at high concentrations. Therefore, caution should be taken when handling 1-(2-(2-Carboxyethoxy)ethyl)-1-(2-carboxyethyl)-2-heptylimidazolin-2-ium hydroxide in the laboratory.
实验室实验的优点和局限性
1-(2-(2-Carboxyethoxy)ethyl)-1-(2-carboxyethyl)-2-heptylimidazolin-2-ium hydroxide has several advantages for lab experiments. It is a highly effective surfactant and dispersant for nanoparticles, and it can improve the stability and dispersibility of various types of nanoparticles. In addition, 1-(2-(2-Carboxyethoxy)ethyl)-1-(2-carboxyethyl)-2-heptylimidazolin-2-ium hydroxide can modify the surface properties of various materials, which can be useful for a wide range of applications. However, 1-(2-(2-Carboxyethoxy)ethyl)-1-(2-carboxyethyl)-2-heptylimidazolin-2-ium hydroxide is also toxic to aquatic organisms at high concentrations, and caution should be taken when handling it in the laboratory.
未来方向
There are several future directions for research on 1-(2-(2-Carboxyethoxy)ethyl)-1-(2-carboxyethyl)-2-heptylimidazolin-2-ium hydroxide. One potential direction is to study its mechanism of action in more detail, in order to better understand how it interacts with nanoparticles and other materials. Another potential direction is to explore its potential applications in fields such as catalysis, drug delivery, and sensors. Finally, it may be useful to explore alternative synthesis methods for 1-(2-(2-Carboxyethoxy)ethyl)-1-(2-carboxyethyl)-2-heptylimidazolin-2-ium hydroxide, in order to improve its efficiency and reduce its environmental impact.
合成方法
The synthesis of 1-(2-(2-Carboxyethoxy)ethyl)-1-(2-carboxyethyl)-2-heptylimidazolin-2-ium hydroxide involves a multistep process that starts with the reaction of heptanal with ethyl acrylate to produce 2-heptyl-2-propenoic acid. This intermediate is then converted to 2-heptyl-2-oxazoline, which is subsequently reacted with ethylene oxide to produce 2-(2-heptyloxazolin-2-yl)ethanol. This compound is then reacted with chloroacetic acid to produce 2-(2-carboxyethoxy)ethyl-2-heptyloxazoline, which is further reacted with ethyl acrylate to produce 1-(2-(2-carboxyethoxy)ethyl)-2-heptylimidazoline. Finally, this compound is reacted with sodium hydroxide to produce 1-(2-(2-carboxyethoxy)ethyl)-1-(2-carboxyethyl)-2-heptylimidazolin-2-ium hydroxide.
科学研究应用
1-(2-(2-Carboxyethoxy)ethyl)-1-(2-carboxyethyl)-2-heptylimidazolin-2-ium hydroxide is used in scientific research as a surfactant and a dispersant for nanoparticles. It has been shown to improve the stability and dispersibility of various types of nanoparticles, including gold, silver, and iron oxide nanoparticles. 1-(2-(2-Carboxyethoxy)ethyl)-1-(2-carboxyethyl)-2-heptylimidazolin-2-ium hydroxide has also been used as a template for the synthesis of mesoporous silica nanoparticles and as a stabilizer for the synthesis of silver nanowires. In addition, 1-(2-(2-Carboxyethoxy)ethyl)-1-(2-carboxyethyl)-2-heptylimidazolin-2-ium hydroxide has been used to modify the surface properties of various materials, including glass, silicon, and graphene oxide.
属性
CAS 编号 |
14356-50-4 |
|---|---|
产品名称 |
1-(2-(2-Carboxyethoxy)ethyl)-1-(2-carboxyethyl)-2-heptylimidazolin-2-ium hydroxide |
分子式 |
C18H34N2O6 |
分子量 |
374.5 g/mol |
IUPAC 名称 |
3-[1-[2-(2-carboxyethoxy)ethyl]-2-heptyl-4,5-dihydroimidazol-1-ium-1-yl]propanoic acid;hydroxide |
InChI |
InChI=1S/C18H32N2O5.H2O/c1-2-3-4-5-6-7-16-19-10-12-20(16,11-8-17(21)22)13-15-25-14-9-18(23)24;/h2-15H2,1H3,(H-,21,22,23,24);1H2 |
InChI 键 |
BZJZWPWYDINUPI-UHFFFAOYSA-N |
SMILES |
CCCCCCCC1=NCC[N+]1(CCC(=O)O)CCOCCC(=O)O.[OH-] |
规范 SMILES |
CCCCCCCC1=NCC[N+]1(CCC(=O)O)CCOCCC(=O)O.[OH-] |
其他 CAS 编号 |
14356-50-4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



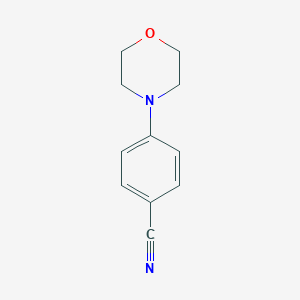
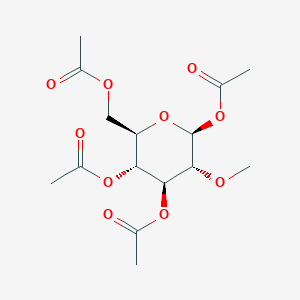
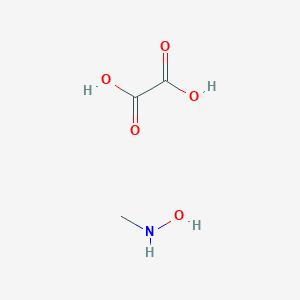


![(3S)-3,3aβ,4,5,5a,6,7,9,9aβ,9bα-Decahydro-3β,5aα,9α-trimethylnaphtho[1,2-b]furan-2,8-dione](/img/structure/B77861.png)
